molecular formula ¹³C₄F₆O₃ B1146462 Trifluoroacetic Anhydride-13C4 CAS No. 1346603-60-8

Trifluoroacetic Anhydride-13C4

Cat. No. B1146462
CAS RN: 1346603-60-8
M. Wt: 214
InChI Key:
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Description

Trifluoroacetic anhydride (TFAA) is the acid anhydride of trifluoroacetic acid. It is the perfluorinated derivative of acetic anhydride . It is used for the introduction of trifluoroacetyl group in organic synthesis and is involved in the preparation of N- and O-trifluoroacetyl derivatives of a wide range of biologically active compounds for gas chromatography analysis .


Synthesis Analysis

Trifluoroacetic anhydride was originally prepared by the dehydration of trifluoroacetic acid with phosphorus pentoxide . The dehydration might also be carried out with excess α-halogenated acid chlorides .


Molecular Structure Analysis

The molecular formula of Trifluoroacetic Anhydride is C4F6O3. It has a molar mass of 210.031 g·mol −1 .


Chemical Reactions Analysis

Trifluoroacetic anhydride has various uses in organic synthesis. It may be used to introduce the corresponding trifluoroacetyl group, for which it is more convenient than the corresponding acyl chloride, trifluoroacetyl chloride, which is a gas . It can be used to promote reactions of carboxylic acids, including nucleophilic acyl substitution, Friedel-Crafts acylation, and acylation of other unsaturated compounds . Other electrophilic aromatic substitution reactions can also be promoted with trifluoroacetic anhydride, including nitration, sulfonation, and nitrosylation .


Physical And Chemical Properties Analysis

Trifluoroacetic anhydride is a colorless liquid with a density of 1.511 g/mL at 20°C. It has a melting point of −65 °C and a boiling point of 40 °C .

Mechanism of Action

The general mechanism of anhydride reactions involves a nucleophilic attack on the carbonyl followed by the removal of the leaving group . Trifluoroacetic anhydride can be used as a dehydrating agent and as an activator for the Pummerer rearrangement .

Safety and Hazards

Trifluoroacetic anhydride is considered hazardous. It causes severe skin burns and eye damage, and it may be harmful if inhaled. It may also cause respiratory irritation . It reacts violently with water .

Relevant Papers

  • “Radical Trifluoroacetylation of Alkenes Triggered by a Visible‐Light” discusses a mild and operationally simple trifluor-oacylation strategy of olefines, that utilizes trifluoroacetic anhydride as a low-cost and readily available reagent .
  • “Mammalian toxicity of trifluoroacetate and assessment of human health risks due to environmental exposures” reviews the mammalian toxicity of TFA and human exposures to assess the margin of exposures .
  • “Trifluoroacetic Anhydride as an Activator in the Acylation of Aryl” presents trifluoroacetic anhydride as an efficient activator of the acylation of aryl methyl ketones with carboxylic acids .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Trifluoroacetic Anhydride-13C4 involves the reaction of Trifluoroacetic acid-13C4 with Acetic anhydride in the presence of a catalyst.", "Starting Materials": [ "Trifluoroacetic acid-13C4", "Acetic anhydride", "Catalyst" ], "Reaction": [ "Step 1: Add Trifluoroacetic acid-13C4 and Acetic anhydride in a 1:1 molar ratio to a reaction flask.", "Step 2: Add a catalyst such as sulfuric acid or phosphoric acid to the reaction mixture.", "Step 3: Heat the reaction mixture to a temperature of 60-70°C and stir for 2-3 hours.", "Step 4: Allow the reaction mixture to cool to room temperature and then add water to the mixture to quench the reaction.", "Step 5: Extract the Trifluoroacetic Anhydride-13C4 product using a suitable organic solvent such as diethyl ether or dichloromethane.", "Step 6: Purify the product using techniques such as distillation or chromatography to obtain the final product." ] }

CAS RN

1346603-60-8

Molecular Formula

¹³C₄F₆O₃

Molecular Weight

214

synonyms

2,2,2-Trifluoroacetic Acid 1,1’-Anhydride-13C4;  Trifluoroacetic Acid Anhydride-13C4;  2,2,2-Trifluoroacetic Anhydride-13C4;  Bis(trifluoroacetic) Anhydride-13C4;  Hexafluoroacetic Anhydride-13C4;  NSC 96965-13C4;  Perfluoroacetic Anhydride-13C4;  Trifluoro

Origin of Product

United States

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